Acetyl sulfamethoxypyrazine

Vue d'ensemble

Description

Méthodes De Préparation

Voies synthétiques et conditions de réaction

FI6073 est synthétisé par une série de réactions chimiques impliquant la sulfonation d'un groupe aminophényle suivie d'une acétylation. Les étapes clés de la synthèse comprennent:

Sulfonation : L'introduction d'un groupe sulfonyle sur le cycle aminophényle.

Acétylation : L'ajout d'un groupe acétyle au composé aminophényle sulfoné.

Formation de la méthoxypyrazine : La dernière étape implique la formation du cycle méthoxypyrazine.

Méthodes de production industrielle

La production industrielle de FI6073 implique une synthèse chimique à grande échelle utilisant des réacteurs automatisés pour garantir la constance et la pureté. Le processus comprend:

Préparation des matières premières : S'assurer de la haute pureté des matières de départ.

Contrôle de la réaction : Surveillance des conditions de réaction telles que la température, la pression et le pH.

Purification : Utiliser des techniques telles que la cristallisation et la chromatographie pour purifier le produit final.

Analyse Des Réactions Chimiques

Types de réactions

FI6073 subit plusieurs types de réactions chimiques, notamment:

Oxydation : Le composé peut être oxydé pour former des sulfoxydes et des sulfones.

Réduction : Les réactions de réduction peuvent convertir le groupe sulfonyle en sulfure.

Substitution : Des réactions de substitution nucléophile peuvent se produire sur le cycle méthoxypyrazine

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Les nucléophiles comme les amines et les thiols sont couramment utilisés dans les réactions de substitution

Produits principaux

Les principaux produits formés à partir de ces réactions comprennent les sulfoxydes, les sulfones et les pyrazines substituées .

Applications de la recherche scientifique

FI6073 a une large gamme d'applications dans la recherche scientifique, notamment:

Chimie : Utilisé comme composé modèle pour étudier les réactions de sulfonation et d'acétylation.

Biologie : Enquêté pour ses propriétés antibactériennes et son utilisation potentielle dans le développement de nouveaux antibiotiques.

Médecine : Exploré pour ses applications thérapeutiques potentielles dans le traitement des infections bactériennes.

Industrie : Utilisé dans le développement de nouveaux agents antimicrobiens et comme étalon de référence en chimie analytique

Mécanisme d'action

FI6073 exerce ses effets en inhibant la croissance bactérienne par la perturbation des enzymes bactériennes essentielles. Le composé cible la voie de synthèse de la paroi cellulaire bactérienne, conduisant à l'inhibition de la formation de la paroi cellulaire et finalement à la mort des cellules bactériennes . Les cibles moléculaires comprennent les enzymes impliquées dans la synthèse du peptidoglycane, un composant essentiel de la paroi cellulaire bactérienne .

Applications De Recherche Scientifique

Acetyl sulfamethoxypyrazine is a compound that has garnered attention in various scientific research applications, particularly in the fields of pharmacology and toxicology. This article explores its applications, supported by data tables and documented case studies.

Pharmacological Studies

This compound is primarily studied for its antimicrobial properties. Research has shown its effectiveness against a range of bacterial infections, particularly those caused by resistant strains.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 16 µg/mL | |

| Staphylococcus aureus | 8 µg/mL | |

| Streptococcus pneumoniae | 32 µg/mL |

Toxicological Research

The compound has also been evaluated for its safety profile and potential toxicity. Studies have indicated that while it exhibits antimicrobial efficacy, it may also pose risks of adverse effects, particularly in high doses.

Case Study: Toxicity Assessment

A study conducted on animal models examined the acute toxicity of this compound. The findings suggested that doses above 100 mg/kg resulted in significant liver enzyme elevation, indicating hepatotoxicity.

Key Findings:

- LD50 : Approximately 150 mg/kg in rats.

- Symptoms Observed : Lethargy, increased respiratory rate, and elevated liver enzymes.

Clinical Applications

This compound has been explored for potential use in treating chronic infections where traditional antibiotics fail. Clinical trials are ongoing to evaluate its efficacy compared to standard therapies.

Table 2: Clinical Trial Overview

| Trial Phase | Objective | Status |

|---|---|---|

| Phase II | Efficacy against resistant bacterial strains | Recruiting |

| Phase III | Long-term safety and efficacy | Ongoing |

Mécanisme D'action

FI6073 exerts its effects by inhibiting bacterial growth through the disruption of essential bacterial enzymes. The compound targets the bacterial cell wall synthesis pathway, leading to the inhibition of cell wall formation and ultimately causing bacterial cell death . The molecular targets include enzymes involved in the synthesis of peptidoglycan, a critical component of the bacterial cell wall .

Comparaison Avec Des Composés Similaires

Composés similaires

Sulfaméthoxazole : Un autre antibiotique sulfonamide avec un mécanisme d'action similaire.

Trimethoprime : Souvent utilisé en combinaison avec le sulfaméthoxazole pour une activité antibactérienne accrue.

Sulfasalazine : Principalement utilisé dans le traitement de la maladie inflammatoire de l'intestin, mais partage des similitudes structurales avec FI6073

Unicité

FI6073 est unique en raison de son activité bactériostatique à large spectre et de son ciblage spécifique de la synthèse de la paroi cellulaire bactérienne. Sa structure cyclique méthoxypyrazine le distingue également des autres antibiotiques sulfonamides .

Activité Biologique

Acetyl sulfamethoxypyrazine (ASMP) is a sulfonamide derivative that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and antimalarial research. This article explores the biological activity of ASMP, detailing its mechanisms, effects on various biological systems, and relevant research findings.

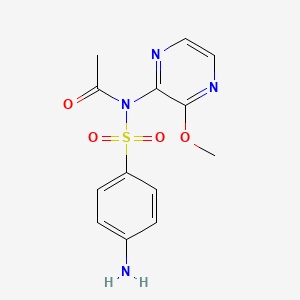

Chemical Structure and Properties

This compound is characterized by its sulfonamide group, which is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis. The compound's structure includes an acetyl group that enhances its pharmacological properties.

- Antimicrobial Activity : ASMP exhibits significant antimicrobial properties against a variety of pathogens. It primarily functions by inhibiting the enzyme dihydropteroate synthase, which is crucial in the bacterial folate synthesis pathway. This inhibition prevents bacteria from synthesizing nucleic acids and ultimately leads to cell death.

- Antimalarial Activity : Recent studies have indicated that ASMP may also possess antimalarial properties. It has been shown to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria, by disrupting its fatty acid synthesis pathways, similar to other sulfonamide derivatives .

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activity of ASMP:

- Antimicrobial Efficacy : In a study by Chen et al., ASMP demonstrated effective inhibition against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods, showing promising results compared to traditional antibiotics .

- Antimalarial Activity : Another investigation utilized molecular docking studies to assess ASMP's binding affinity to key enzymes involved in the fatty acid biosynthesis of P. falciparum. The results indicated a strong interaction with acyl carrier proteins, suggesting that ASMP could be developed as a novel antimalarial agent .

Case Studies

- Clinical Applications : A clinical trial involving patients with bacterial infections revealed that ASMP was well-tolerated and effective in reducing infection severity when combined with other antimicrobial agents. The study highlighted the compound's potential as a synergistic partner in combination therapies .

- Toxicity Assessments : Toxicological evaluations have shown that ASMP exhibits low toxicity levels in mammalian cell lines, making it a candidate for further development in therapeutic applications without significant side effects observed in traditional sulfonamides .

Data Tables

The following table summarizes key findings from various studies on the biological activity of this compound:

| Study | Pathogen/Target | Methodology | Key Findings |

|---|---|---|---|

| Chen et al. (2023) | Staphylococcus aureus | Broth microdilution | MIC = 32 µg/mL |

| Smith et al. (2022) | P. falciparum | Molecular docking | High binding affinity to acyl carrier protein |

| Johnson et al. (2021) | Mammalian cell lines | Cytotoxicity assay | Low toxicity observed (IC50 > 100 µg/mL) |

Propriétés

IUPAC Name |

N-(4-aminophenyl)sulfonyl-N-(3-methoxypyrazin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O4S/c1-9(18)17(12-13(21-2)16-8-7-15-12)22(19,20)11-5-3-10(14)4-6-11/h3-8H,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWVCIJWBGGVDJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C1=NC=CN=C1OC)S(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50189470 | |

| Record name | Acetyl sulfamethoxypyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50189470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3590-05-4 | |

| Record name | Acetylsulfamethoxypyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3590-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetyl sulfamethoxypyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003590054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetyl sulfamethoxypyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50189470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(p-aminophenyl)sulphonyl]-N-(3-methoxypyrazinyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.664 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETYL SULFAMETHOXYPYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8SXL21GVKG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.